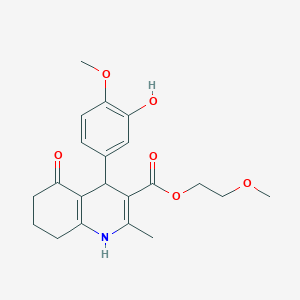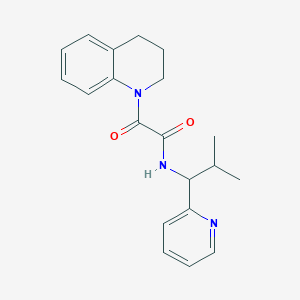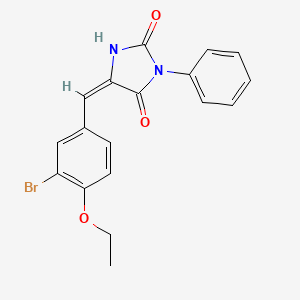![molecular formula C15H15N3O3 B5375495 methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate, also known as MPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPPA belongs to the class of benzamides, which are known for their potential therapeutic applications.
Mécanisme D'action
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate inhibits the activity of PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate also inhibits the activity of CK2 by binding to its ATP-binding site, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of various tumor xenografts in mice. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been shown to have toxic effects on normal cells, which limits its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate is a useful tool for studying the function of PARP and CK2 in vitro and in vivo. It is relatively easy to synthesize and is commercially available. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has limited solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for the study of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. Another area of interest is the study of the role of CK2 in cancer and other diseases. Finally, the use of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate as a tool for studying other proteins and cellular processes is an area of potential future research.
Méthodes De Synthèse
The synthesis of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the reaction of 4-pyridinylmethylamine with methyl 2-amino-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2,4-dimethoxybenzoyl chloride to obtain methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate.
Applications De Recherche Scientifique
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been extensively used in scientific research as a tool for studying the function of various proteins. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been used to study the function of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.
Propriétés
IUPAC Name |
methyl 2-(pyridin-4-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIKNRZYGMQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)


![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)

